(1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid
CAS No.:
Cat. No.: VC17694456
Molecular Formula: C13H13F2NO4
Molecular Weight: 285.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13F2NO4 |
|---|---|
| Molecular Weight | 285.24 g/mol |
| IUPAC Name | 1-(2,6-difluorophenyl)-3-(methylcarbamoyloxy)cyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C13H13F2NO4/c1-16-12(19)20-7-5-13(6-7,11(17)18)10-8(14)3-2-4-9(10)15/h2-4,7H,5-6H2,1H3,(H,16,19)(H,17,18) |
| Standard InChI Key | UFPRSBYZJKAIRU-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)OC1CC(C1)(C2=C(C=CC=C2F)F)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a cyclobutane ring with three distinct substituents (Figure 1):
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1-Position: A 2,6-difluorophenyl group, which enhances lipophilicity and metabolic stability.
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3-Position: A methylcarbamoyloxy group (–O–C(=O)–NH–CH₃), contributing to hydrogen-bonding potential and enzymatic interactions.
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1-Position: A carboxylic acid (–COOH), enabling salt formation and pH-dependent solubility.
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₃F₂NO₄ | |
| Molecular Weight | 285.24 g/mol | |
| IUPAC Name | 1-(2,6-difluorophenyl)-3-(methylcarbamoyloxy)cyclobutane-1-carboxylic acid | |
| Canonical SMILES | CNC(=O)OC1CC(C1)(C2=C(C=CC=C2F)F)C(=O)O | |
| Topological Polar Surface Area | 78.3 Ų |
Stereochemical Considerations
The (1S,3s) configuration imposes a specific three-dimensional arrangement, critical for target binding. Computational modeling suggests that the cyclobutane ring adopts a puckered conformation, with the difluorophenyl and carboxylic acid groups occupying equatorial positions to minimize steric strain .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis involves multi-step strategies to construct the cyclobutane core and introduce functional groups:
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Cyclobutane Formation:
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Photocatalyzed [2+2] Cycloaddition: Visible-light-driven reactions using Ir-based catalysts (e.g., [Ir(dFCF₃ppy)₂dtbpy]PF₆) enable stereoselective cyclobutane formation from α,β-unsaturated precursors .
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Lewis Acid-Catalyzed Annulation: BF₃·Et₂O promotes [4+2] annulations between bicyclobutanes and dienol ethers, yielding functionalized cyclobutanes .
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Functionalization Steps:
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Difluorophenyl Introduction: Suzuki-Miyaura coupling with 2,6-difluorophenylboronic acid under Pd catalysis.
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Methylcarbamoyloxy Attachment: Carbamate formation via reaction of cyclobutanol intermediates with methyl isocyanate.
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Table 2: Representative Synthesis Protocol
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Cycloaddition | [Ir] catalyst, MeOH, 450 nm | 62% |
| 2 | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 78% |
| 3 | Carbamate Formation | Methyl isocyanate, Et₃N | 85% |
Industrial-Scale Production
Optimized processes employ continuous-flow reactors to enhance efficiency and reduce side products. Key challenges include managing the exothermicity of cycloadditions and ensuring stereochemical purity .
Chemical Reactivity and Stability
Functional Group Transformations
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Carboxylic Acid: Participates in esterification, amidation, and salt formation. Reacts with diazomethane to yield methyl esters.
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Methylcarbamoyloxy Group: Undergoes hydrolysis under acidic or basic conditions to release methylamine and CO₂.
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Difluorophenyl Ring: Resistant to electrophilic substitution but participates in radical fluorination reactions .
Degradation Pathways
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Photodegradation: Exposure to UV light induces cyclobutane ring opening, forming linear diradical intermediates .
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Oxidative Metabolism: Liver microsomes oxidize the methylcarbamoyl group to N-hydroxymethyl derivatives.
| Target | Assay Type | Result |
|---|---|---|
| COX-2 | Enzymatic | IC₅₀ = 0.45 µM |
| S. aureus | MIC | 8 µg/mL |
| Carbonic Anhydrase IX | Fluorescence | Kᵢ = 12 nM |
Applications and Future Directions
Pharmaceutical Development
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Anticancer Agents: Analogues with modified carbamate groups show enhanced tumor penetration in xenograft models .
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Antidiabetic Drugs: Structural optimization to improve DPP-4 selectivity is underway.
Material Science
Copolymerization with styrene derivatives yields polymers with high thermal stability (Tg = 187°C), suitable for aerospace coatings .
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